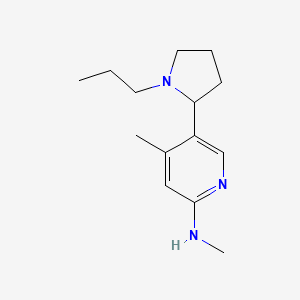
2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine is a pyridine derivative with the molecular formula C11H15ClN2.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridin beinhaltet typischerweise die Reaktion von 2-Chlor-5-brompyridin mit 1-Ethyl-2-pyrrolidinon unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat und eines Palladiumkatalysators durchgeführt. Das Reaktionsgemisch wird auf eine Temperatur von etwa 100 °C erhitzt, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Geräten, um die Konsistenz und Qualität des Endprodukts sicherzustellen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Chloratom durch andere Nucleophile ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in einem wässrigen oder alkoholischen Medium
Hauptsächlich gebildete Produkte
Oxidation: Bildung des entsprechenden Pyridin-N-oxids.
Reduktion: Bildung des entsprechenden Amins.
Substitution: Bildung verschiedener substituierter Pyridinderivate
Wissenschaftliche Forschungsanwendungen
2-Chlor-5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-5-(1-Methylpyrrolidin-2-yl)pyridin
- 2-Chlor-3-(1-Methylpyrrolidin-2-yl)pyridin
- Substituierte N-(6-(4-(Pyrazin-2-carbonyl)piperazin/homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate .
Einzigartigkeit
2-Chlor-5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridin zeichnet sich durch sein spezifisches Substitutionsschema am Pyridinring aus, das einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C12H17ClN2 |
|---|---|
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
2-chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C12H17ClN2/c1-3-15-6-4-5-11(15)10-8-14-12(13)7-9(10)2/h7-8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
IKRVHHYECBZRJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1C2=CN=C(C=C2C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



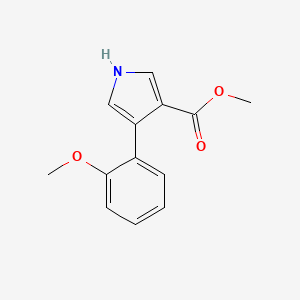


![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
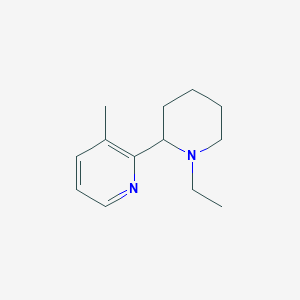

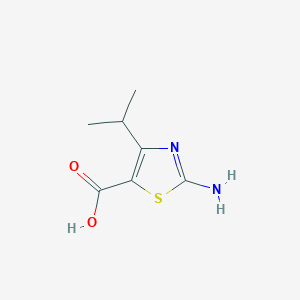

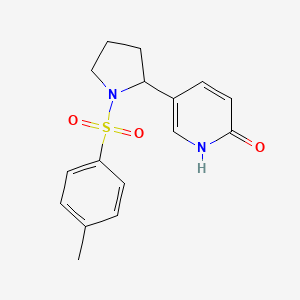
![Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11804837.png)

